molecular formula C6H12O5S B10769387 4-Thio-beta-D-glucopyranose

4-Thio-beta-D-glucopyranose

Katalognummer B10769387
Molekulargewicht: 196.22 g/mol
InChI-Schlüssel: KGSURTOFVLAWDC-QZABAPFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Thio-beta-D-glucopyranose is a monosaccharide derivative where the oxygen atom at the fourth position of the glucose molecule is replaced by a sulfur atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thio-beta-D-glucopyranose typically involves the modification of glucose derivatives. One common method involves the use of glucose pentaacetate as a starting material. The synthesis can be carried out in a three-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Thio-beta-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Thio-beta-D-glucopyranose has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Thio-beta-D-glucopyranose involves its interaction with specific enzymes and proteins. The sulfur atom in the molecule can form strong interactions with metal ions and other functional groups, influencing the activity of enzymes such as endoglucanases. These interactions can modulate the enzyme’s activity, leading to various biochemical effects .

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the sulfur atom at the fourth position, which imparts distinct chemical and biological properties. This modification can enhance its reactivity and interaction with enzymes, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C6H12O5S

Molekulargewicht

196.22 g/mol

IUPAC-Name

(2R,3R,4R,5S,6R)-6-(hydroxymethyl)-5-sulfanyloxane-2,3,4-triol

InChI

InChI=1S/C6H12O5S/c7-1-2-5(12)3(8)4(9)6(10)11-2/h2-10,12H,1H2/t2-,3-,4-,5-,6-/m1/s1

InChI-Schlüssel

KGSURTOFVLAWDC-QZABAPFNSA-N

Isomerische SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)S)O

Kanonische SMILES

C(C1C(C(C(C(O1)O)O)O)S)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.